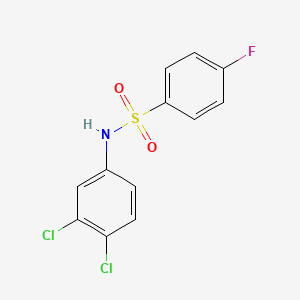

N-(3,4-二氯苯基)-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide and related compounds involves multiple steps, including acylation reactions and selective protection of functional groups in water as a green solvent, offering high stability and ease of preparation (Ebrahimi et al., 2015). Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) in reactions to introduce fluorine atoms into the molecular structure, demonstrating the flexibility and efficiency of these synthesis methods (Yasui et al., 2011).

Molecular Structure Analysis

The crystal structures of closely related compounds have been investigated to understand the packing patterns and intermolecular interactions through analyses such as Hirshfeld surface analysis. These studies reveal the importance of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors, contributing to the compound's two-dimensional architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-fluorobenzenesulfonimide (NFSI) has been utilized as an electrophilic fluorinating agent, showing improved enantioselectivity in certain reactions, highlighting the reactivity and selectivity adjustments possible through substituent modifications on the phenyl rings (Wang et al., 2014). Additionally, NFSI has been employed as a highly effective Ag(i)-catalyst attenuator in annulation reactions, showcasing its versatility in synthetic chemistry (Pang et al., 2019).

科学研究应用

不对称合成

- 使用辛可纳生物碱和N-氟苯磺酰亚胺的组合合成了对映体纯的3'-氟沙利度胺,突出了该化合物在对映体差异化亲电氟化中的作用 (Yamamoto 等人,2011)。

对映选择性氟化

- 通过改变其苯环上的取代基,对N-氟苯磺酰亚胺在氟化反应中的反应性和选择性进行了微调。该化合物被用于手性钯配合物催化的2-羟吲哚的对映选择性氟化 (Wang 等人,2014)。

光氧化研究

- 研究N-(4-氯苯基)-苯磺酰亚胺在水溶液中的辐照产生了4-氯亚硝基苯和4-氯硝基苯,提供了对这些化合物光氧化过程的见解 (Miller & Crosby, 1983)。

艾伦基磺酰胺和烯胺酮磺酰胺的合成

- 使用炔丙胺和N-氟苯磺酰亚胺开发了一种In(III)催化的合成艾伦基磺酰胺和烯胺酮磺酰胺的方法,展示了在化学合成中的新应用 (Samanta & Hajra, 2018)。

亲电氟化试剂

- 开发了一种新型的亲电氟化试剂,N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺,作为N-氟苯磺酰亚胺的空间要求类似物,提高了某些反应中的对映选择性 (Yasui 等人,2011)。

杀菌活性

- 使用分子全息定量构效关系定量讨论了N-苯基苯磺酰胺衍生物的杀菌活性,强调了该化合物在农业科学中的潜力 (조윤기 等人,2008)。

酰化的选择性和高效试剂

- N-酰基-N-(4-氯苯基)-4-硝基苯磺酰胺被开发为化学选择性N-酰化试剂,突出了它们在有机合成和绿色化学中的用途 (Ebrahimi 等人,2015)。

晶体结构和光谱表征

- 涉及4-氟苯磺酰胺的铂(II)二硫代氨基甲酸盐配合物的研究为它们的晶体结构和光谱性质提供了宝贵的见解,这在材料科学中具有相关性 (Amim 等人,2008)。

C-N 键形成的有效氮源

- N-氟苯磺酰亚胺已被用作C-N 键形成的有效氮源,这是有机化学和药物合成中的一个关键过程 (Li & Zhang, 2014)。

作用机制

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

未来方向

The future directions in the study and application of a compound like “N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide” could involve further exploration of its synthesis, properties, and potential uses. This could include developing more efficient synthesis methods, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEORURQKKGSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)